Ethanone, 1-(5-bromo-4-iodo-1H-pyrrolo[2,3-b]pyridin-1-yl)-
Overview
Description
Ethanone, 1-(5-bromo-4-iodo-1H-pyrrolo[2,3-b]pyridin-1-yl)- is a complex organic compound that belongs to the class of pyrrolopyridine derivatives This compound is characterized by the presence of both bromine and iodine atoms, which contribute to its unique chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(5-bromo-4-iodo-1H-pyrrolo[2,3-b]pyridin-1-yl)- typically involves multi-step organic reactions. One common method includes the halogenation of a pyrrolopyridine precursor, followed by acetylation. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Halogenation: The introduction of bromine and iodine atoms into the pyrrolopyridine ring can be achieved through electrophilic halogenation reactions. Reagents such as N-bromosuccinimide (NBS) and iodine monochloride (ICl) are commonly used.
Acetylation: The final step involves the acetylation of the halogenated intermediate using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s quality.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(5-bromo-4-iodo-1H-pyrrolo[2,3-b]pyridin-1-yl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while coupling reactions can produce biaryl or alkyne-linked compounds.
Scientific Research Applications
Ethanone, 1-(5-bromo-4-iodo-1H-pyrrolo[2,3-b]pyridin-1-yl)- has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly kinase inhibitors and anti-cancer drugs.
Organic Synthesis: The compound is used in the development of new synthetic methodologies and the construction of complex organic molecules.
Material Science: It is explored for its potential in creating novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of Ethanone, 1-(5-bromo-4-iodo-1H-pyrrolo[2,3-b]pyridin-1-yl)- involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit the activity of certain enzymes or receptors by binding to their active sites. The presence of halogen atoms enhances its binding affinity and selectivity. The compound can modulate signaling pathways involved in cell proliferation, apoptosis, and other biological processes.
Comparison with Similar Compounds
Similar Compounds
- Ethanone, 1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)
- Ethanone, 1-(4-iodo-1H-pyrrolo[2,3-b]pyridin-1-yl)
- Ethanone, 1-(5-chloro-4-iodo-1H-pyrrolo[2,3-b]pyridin-1-yl)
Uniqueness
Ethanone, 1-(5-bromo-4-iodo-1H-pyrrolo[2,3-b]pyridin-1-yl)- is unique due to the simultaneous presence of both bromine and iodine atoms, which imparts distinct reactivity and biological activity. This dual halogenation can enhance its effectiveness in various applications compared to compounds with only one halogen atom.
Properties
IUPAC Name |
1-(5-bromo-4-iodopyrrolo[2,3-b]pyridin-1-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrIN2O/c1-5(14)13-3-2-6-8(11)7(10)4-12-9(6)13/h2-4H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXWYRZIYASZKTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=CC2=C(C(=CN=C21)Br)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrIN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801199551 | |
Record name | 1-(5-Bromo-4-iodo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801199551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.96 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092580-05-6 | |
Record name | 1-(5-Bromo-4-iodo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1092580-05-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(5-Bromo-4-iodo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801199551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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